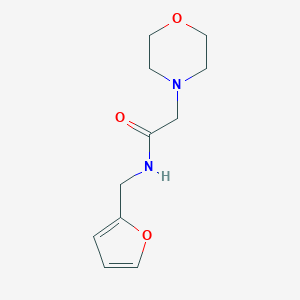
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a small molecule that belongs to the class of acetamides and has been shown to exhibit promising biological activity in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is not fully understood. However, studies have shown that N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide exerts its biological activity by modulating various signaling pathways. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has also been shown to inhibit the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the expression of adhesion molecules. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has also been shown to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is its potent biological activity, which makes it a potential candidate for the development of novel therapeutics. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide. One potential direction is the development of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the exploration of the mechanism of action of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide and its interaction with various signaling pathways. Additionally, the development of novel synthetic methods for N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide and its derivatives could lead to the discovery of new compounds with improved biological activity and pharmacological properties.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is a promising compound with significant potential for the development of novel therapeutics. Its potent biological activity and relatively easy synthesis make it an attractive candidate for further research. The future directions for the research on N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide are numerous and offer exciting opportunities for the development of new treatments for various disease conditions.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide involves the condensation of furan-2-carbaldehyde with morpholin-4-ylacetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with N-methylmorpholine to obtain the final product, N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activity. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H16N2O3/c14-11(9-13-3-6-15-7-4-13)12-8-10-2-1-5-16-10/h1-2,5H,3-4,6-9H2,(H,12,14) |
InChI-Schlüssel |
BDPRAOGKVQBNAT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Kanonische SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)

![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)



![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)